molecular formula C10H7IN2O2 B2713244 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1566267-54-6

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2713244
CAS RN: 1566267-54-6
M. Wt: 314.082
InChI Key: GGODEEOENNCYTE-UHFFFAOYSA-N
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Description

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are an important class of heterocyclic compounds and are the core moiety in a variety of leading drugs . They have been applied to treat various diseases including inflammatory, diabetic, cancer, bacterial, and analgesic diseases .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of certain starting materials . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, a similar compound, was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yielded the corresponding acid .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Also, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, have a wide range of applications in medicinal chemistry . They have been found to exhibit numerous biological activities, such as anti-inflammatory, anticancer, and antidiabetic effects .

Drug Discovery

In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . The unique structure of pyrazoles, including 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, allows for a variety of chemical modifications, making them versatile tools in the development of new drugs .

Agrochemistry

Pyrazoles are also used in agrochemistry . Their herbicidal properties make them useful in the development of new pesticides .

Coordination Chemistry

In coordination chemistry, pyrazoles can act as ligands, forming complexes with various metals . This opens up a wide range of potential applications, from catalysis to materials science .

Organometallic Chemistry

Pyrazoles, including 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, are also used in organometallic chemistry . They can form organometallic compounds with various metals, which have applications in areas such as catalysis and materials science .

Antileishmanial and Antimalarial Evaluation

Some pyrazole derivatives have shown potent in vitro antipromastigote activity . This suggests that 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid and similar compounds could potentially be used in the treatment of diseases caused by protozoan parasites, such as leishmaniasis and malaria .

Synthesis of Sulfanylated Pyrazoles

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid could potentially be used in the synthesis of sulfanylated pyrazoles . These compounds have a variety of potential applications, from medicinal chemistry to materials science .

Green Synthesis

Finally, pyrazoles, including 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, are often used in green synthesis . This involves the use of environmentally friendly methods to synthesize chemical compounds, reducing the environmental impact of chemical production .

Safety and Hazards

While specific safety and hazards information for 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is not available in the retrieved papers, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

The future directions in the research of pyrazole derivatives could involve developing new strategies to access these valuable structures . The incorporation of acid group into organic molecules, including pyrazole derivatives, has a potential to modify the bioactivities . Furthermore, the development of new synthetic techniques and biological activity related to pyrazole derivatives could be a focus of future research .

properties

IUPAC Name

5-iodo-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGODEEOENNCYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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